molecular formula C15H10O4 B1232026 Aloesaponarin II CAS No. 53254-94-7

Aloesaponarin II

Cat. No.: B1232026
CAS No.: 53254-94-7
M. Wt: 254.24 g/mol
InChI Key: BXWJOXJOMFDQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aloesaponarin II is a natural product found in Aloe megalacantha, Aloe aculeata, and other organisms with data available.

Scientific Research Applications

Antimicrobial Activity

Aloesaponarin II has demonstrated significant antimicrobial properties against various bacterial strains. A study examining extracts from the roots of Aloe pulcherrima revealed that this compound exhibited substantial antibacterial activity, with inhibition zones ranging from 18 to 27 mm against several pathogens, including Bacillus subtilis and Pseudomonas aeruginosa . This makes it a promising candidate for developing natural antibacterial agents.

Bacterial Strain Inhibition Zone (mm) Reference Drug (Gentamicin) (mm)
Bacillus subtilis1820
Pseudomonas aeruginosa2525
Escherichia coli2324

Antiviral Properties

Research indicates that This compound possesses antiviral activity , particularly against influenza viruses. A study found that derivatives of this compound reduced cytopathic effects induced by oseltamivir-susceptible strains of influenza A virus . The compound was most effective when administered at late stages of infection, suggesting potential for therapeutic use in managing viral infections.

Virus Strain IC50 (μM) Effectiveness
Influenza A/Yucatán/2370/0930.77Significant cytopathic reduction
Influenza A/Mexico/InDRE797/1062.28Significant cytopathic reduction

Anticancer Potential

This compound has been investigated for its anticancer properties across various cancer types. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for cancer therapeutics. Specifically, it has been tested against hepatoma carcinoma, cervical cancer, and breast cancer . The mechanisms include increasing DNA fragmentation and activating caspases involved in apoptosis pathways.

Cancer Type Mechanism of Action Observed Effects
Hepatoma carcinomaInduction of apoptosisIncreased cell death
Cervical cancerCaspase activationDecreased cell migration
Breast cancerDNA fragmentationInhibition of cell invasion

Biosynthesis Insights

The biosynthesis of this compound has been explored through genetic engineering techniques involving Streptomyces species. By transforming Streptomyces galilaeus with specific genes from Streptomyces coelicolor, researchers successfully produced this compound, highlighting potential biotechnological applications for producing this compound on a larger scale . This approach could facilitate the sustainable production of this compound for pharmaceutical use.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, extracts containing this compound were tested against multidrug-resistant bacterial strains. The results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy .

Case Study 2: Antiviral Activity

In vitro studies involving influenza virus strains demonstrated that treatment with this compound derivatives significantly reduced viral load in infected cells. The timing of administration was crucial; compounds were most effective when given during the late stages of viral replication .

Properties

CAS No.

53254-94-7

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

3,8-dihydroxy-1-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O4/c1-7-5-8(16)6-10-12(7)15(19)13-9(14(10)18)3-2-4-11(13)17/h2-6,16-17H,1H3

InChI Key

BXWJOXJOMFDQNV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)O

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)O

Key on ui other cas no.

53254-94-7

Synonyms

3,8-dihydroxy-1-methyl-9,10-anthracenedione
aloesaponarin II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aloesaponarin II
Reactant of Route 2
Aloesaponarin II
Reactant of Route 3
Aloesaponarin II
Reactant of Route 4
Aloesaponarin II
Reactant of Route 5
Aloesaponarin II
Reactant of Route 6
Aloesaponarin II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.